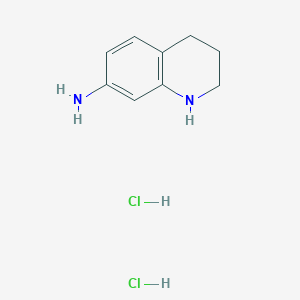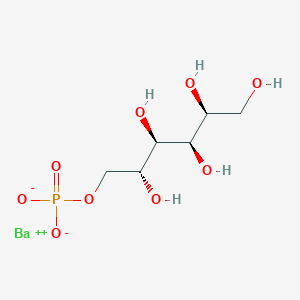
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT is a chromogenic substrate used primarily for the detection of alkaline phosphatase activity. This compound is widely utilized in various biochemical assays, including immunoblotting, in situ hybridization, and immunohistochemistry . It is known for producing an intensely blue product upon enzymatic reaction, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT involves the reaction of 5-bromo-4-chloro-3-indolyl phosphate with bis(2-amino-2-methyl-1,3-propanediol). The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT primarily undergoes hydrolysis when exposed to alkaline phosphatase. This reaction cleaves the phosphate group, resulting in the formation of 5-bromo-4-chloroindoxyl, which subsequently dimerizes to produce an intensely blue product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of alkaline phosphatase and a suitable buffer system to maintain the optimal pH for enzyme activity. Common reagents used in this reaction include nitro blue tetrazolium chloride (NBT), which enhances the colorimetric detection by forming an insoluble dark blue diformazan precipitate .
Major Products
The major product formed from the hydrolysis of 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE is 5-bromo-4-chloroindoxyl, which dimerizes to form 5,5′-dibromo-4,4′-dichloro-indigo, an intensely blue compound .
Scientific Research Applications
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT is extensively used in various scientific research fields:
Mechanism of Action
The compound exerts its effects through enzymatic hydrolysis by alkaline phosphatase. The enzyme cleaves the phosphate group from 5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, resulting in the formation of 5-bromo-4-chloroindoxyl. This intermediate is then oxidized by atmospheric oxygen or nitro blue tetrazolium chloride to form the blue dye 5,5′-dibromo-4,4′-dichloro-indigo . The molecular targets involved in this process are primarily the phosphate groups and the indoxyl moiety of the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate disodium salt: Another form of the compound used for similar applications.
5-Bromo-4-chloro-3-indolyl phosphate p-toluidine salt: A variant that is soluble in dimethylformamide and used in different assay conditions.
5-Bromo-4-chloro-3-indoxyl myo-inositol-1-phosphate, ammonium salt: Used in specific biochemical assays.
Uniqueness
5-BROMO-4-CHLORO-3-INDOXYL PHOSPHATE, BIS(2-AMINO-2-METHYL-1,3-PROPANEDIOL) SALT is unique due to its high solubility in water and its ability to produce a distinct blue color upon enzymatic reaction. This makes it particularly useful in applications requiring clear and easily detectable results .
Properties
CAS No. |
107475-11-6 |
|---|---|
Molecular Formula |
C16H28BrClN3O8P |
Molecular Weight |
536.74 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


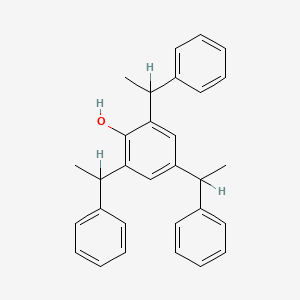
![1H-Pyrrolo[3,4-c]pyridine-2,7a-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 7a-ethyl ester, (3aR,7aS)-](/img/structure/B1141513.png)
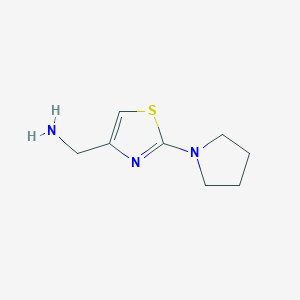

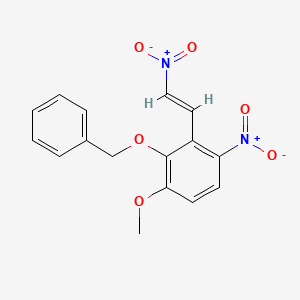
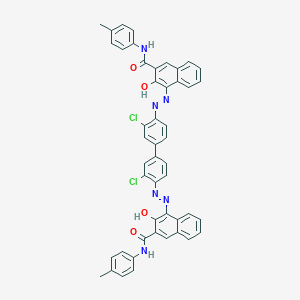
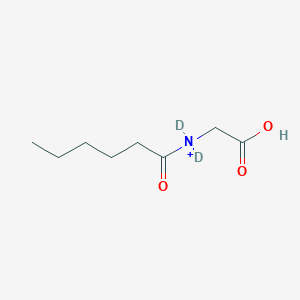
![6-Chloro-4-methyl-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1141527.png)
